An In-depth Technical Guide to 6-(Ethylsulfonylamino)hexanoic Acid (CAS 844681-28-3)
An In-depth Technical Guide to 6-(Ethylsulfonylamino)hexanoic Acid (CAS 844681-28-3)
Introduction
6-(Ethylsulfonylamino)hexanoic acid is a synthetic compound that merges the structural features of a medium-chain fatty acid (hexanoic acid) and a sulfonamide functional group. While specific research on this molecule is not extensively published, its constituent parts are well-characterized in medicinal chemistry and materials science. Sulfonamides are a cornerstone of various therapeutic agents, exhibiting a wide range of biological activities.[1][2] N-acyl amino acids are also recognized as important endogenous signaling molecules.[3][4] This guide provides a comprehensive technical overview of 6-(Ethylsulfonylamino)hexanoic acid, including its synthesis, predicted physicochemical properties, analytical characterization, and potential applications, based on established chemical principles and data from analogous structures.
Physicochemical Properties
Given the limited availability of experimental data for 6-(Ethylsulfonylamino)hexanoic acid, the following properties have been estimated using well-regarded computational models. These predictions offer a valuable starting point for experimental design.
| Property | Predicted Value | Notes and Reference |
| Molecular Formula | C₈H₁₇NO₄S | - |
| Molecular Weight | 223.29 g/mol | - |
| CAS Number | 844681-28-3 | - |
| Predicted pKa | ~4.5 (Carboxylic Acid) | The carboxylic acid proton is the most acidic. Estimated based on the structure of hexanoic acid and the electron-withdrawing nature of the sulfonamide group. Online prediction tools can provide more specific values.[5][6] |
| Predicted LogP | ~1.5 - 2.0 | This value suggests moderate lipophilicity. The hexyl chain contributes to lipophilicity, while the carboxylic acid and sulfonamide groups increase hydrophilicity.[6][7] |
| Predicted Solubility | Moderately soluble in water, especially at neutral to alkaline pH. Soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of both polar (carboxylic acid, sulfonamide) and non-polar (hexyl chain) regions suggests amphiphilic character. Solubility in water is expected to increase significantly upon deprotonation of the carboxylic acid.[7] |
| Appearance | Likely a white to off-white crystalline solid at room temperature. | Based on the general properties of similar amino acid derivatives.[8] |
Synthesis and Purification
The synthesis of 6-(Ethylsulfonylamino)hexanoic acid can be achieved through a standard nucleophilic substitution reaction between 6-aminohexanoic acid and ethanesulfonyl chloride. This is a common method for the preparation of N-sulfonylated amino acids.[9]
Proposed Synthesis Workflow
Detailed Experimental Protocol
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Dissolution of Starting Material: Dissolve one equivalent of 6-aminohexanoic acid in an aqueous solution of a suitable base, such as 1 M sodium hydroxide, using a stirred reaction vessel. The amount of base should be sufficient to deprotonate the amino group and neutralize the HCl byproduct of the reaction. Cool the solution to 0-5 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve one equivalent of ethanesulfonyl chloride in a water-miscible organic solvent like tetrahydrofuran (THF). Add this solution dropwise to the cooled, stirred solution of 6-aminohexanoic acid. Maintaining a low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
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Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath and acidify it with a strong acid, such as 1 M hydrochloric acid, until the pH is acidic (pH ~2). This will protonate the carboxylic acid and cause the product to precipitate out of the solution.
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Purification: Collect the crude product by filtration and wash it with cold water to remove any remaining salts. The product can then be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. Dry the purified crystals under vacuum to obtain the final product.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques can be used to confirm the identity and purity of 6-(Ethylsulfonylamino)hexanoic acid.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of the compound.
-
Typical Column: A C18 column is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) should be effective, as the sulfonamide and carboxylic acid groups have some UV absorbance. More sensitive detection can be achieved with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).[3][7][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. The following are predicted chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) spectra.
Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.[13]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and provide structural information through fragmentation analysis.
-
Ionization Technique: Electrospray ionization (ESI) in either positive or negative mode would be suitable.
-
Expected Molecular Ions:
-
Positive Mode: [M+H]⁺ at m/z 224.09
-
Negative Mode: [M-H]⁻ at m/z 222.08
-
-
Predicted Fragmentation Pattern:
-
Loss of the ethyl group (-29 Da)
-
Loss of the carboxylic acid group (-45 Da)
-
Cleavage of the sulfonamide bond, potentially with the loss of SO₂ (-64 Da).[14]
-
Alpha-cleavage adjacent to the carbonyl group.
-
Potential Applications and Biological Activity
While there is no specific biological activity reported for 6-(Ethylsulfonylamino)hexanoic acid in the public domain, its structure suggests several areas of potential interest for researchers.
-
Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, with prominent examples including carbonic anhydrase inhibitors and certain antibiotics. The carboxylic acid moiety could also interact with active sites of various enzymes.[1]
-
Bioisostere for Carboxylic Acids: The N-acylsulfonamide group is often used as a bioisostere for a carboxylic acid, offering similar acidity but different steric and electronic properties. This can be a valuable strategy in drug design to improve pharmacokinetic properties.[1]
-
Linker in Medicinal Chemistry: The bifunctional nature of the molecule, with a carboxylic acid at one end and a sulfonamide at the other, makes it a potential linker for creating more complex molecules, such as peptide conjugates or probes for chemical biology.[11]
-
Materials Science: As a derivative of 6-aminohexanoic acid, a monomer for Nylon-6, this compound could be explored for the synthesis of modified polyamides with unique properties.[11]
Safety and Handling
No specific safety data sheet is available for 6-(Ethylsulfonylamino)hexanoic acid. Therefore, it is prudent to handle this compound with care, assuming it may have hazardous properties based on its starting materials.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicity of this compound is unknown. The starting material, 6-aminohexanoic acid, is a skin and eye irritant.[5][6][15] Ethanesulfonyl chloride is corrosive, toxic if inhaled, and causes severe skin and eye burns.[2] While the final product is not expected to be as reactive as ethanesulfonyl chloride, caution is still warranted.
Conclusion
6-(Ethylsulfonylamino)hexanoic acid is a compound with a straightforward synthesis and interesting structural features that suggest potential applications in medicinal chemistry and materials science. Although experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research is needed to fully elucidate its properties and explore its potential applications.
References
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Alfa Aesar. (2024, February 9). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. On-line Software for Phys-Chem Property Calculations. Retrieved from [Link]
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Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
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Genc, N., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Basic & Clinical Pharmacology & Toxicology, 121(5), 359-369. Retrieved from [Link]
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Astarita, G., et al. (2014). N-acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. Retrieved from [Link]
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Di Marzo, V., & De Petrocellis, L. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB Life, 64(1), 22-34. Retrieved from [Link]
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Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Retrieved from [Link]
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Alfa Aesar. (2026, January 2). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
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Kumar, R., & Singh, P. (2008). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 70(2), 151. Retrieved from [Link]
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Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). Current Organic Chemistry, 29. Retrieved from [Link]
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Purwin, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6892. Retrieved from [Link]
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Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5039. Retrieved from [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000351 - Hexanoic Acid. Retrieved from [Link]
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Perera, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1045-1053. Retrieved from [Link]
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Aryal, S. (2022, July 6). Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes. Retrieved from [Link]
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